N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide
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Overview
Description
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide is a complex organic compound with a molecular formula of C28H24N2O3 This compound is characterized by its unique structure, which includes two benzamide groups connected by an oxybis(phenylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide typically involves the reaction of 4,4’-oxydianiline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}diacetamide
- N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}bis(2-methylbenzamide)
- 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)
Uniqueness
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
60498-44-4 |
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Molecular Formula |
C40H30N4O5 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
2-benzamido-N-[4-[4-[(2-benzamidobenzoyl)amino]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C40H30N4O5/c45-37(27-11-3-1-4-12-27)43-35-17-9-7-15-33(35)39(47)41-29-19-23-31(24-20-29)49-32-25-21-30(22-26-32)42-40(48)34-16-8-10-18-36(34)44-38(46)28-13-5-2-6-14-28/h1-26H,(H,41,47)(H,42,48)(H,43,45)(H,44,46) |
InChI Key |
TYQVVCGLULDKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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